molecular formula C14H14FN3 B2404360 3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile CAS No. 1280890-02-9

3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile

Cat. No.: B2404360
CAS No.: 1280890-02-9
M. Wt: 243.285
InChI Key: QLFHEAHIKHWEAY-UHFFFAOYSA-N
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Description

3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile is an organic compound that features a piperazine ring substituted with a prop-2-yn-1-yl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzonitrile and 1-(prop-2-yn-1-yl)piperazine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). A base such as potassium carbonate (K2CO3) is often used to deprotonate the piperazine, facilitating nucleophilic substitution.

    Procedure: The 3-fluorobenzonitrile is reacted with 1-(prop-2-yn-1-yl)piperazine in the presence of the base at elevated temperatures (typically 80-100°C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl compounds like aldehydes or ketones.

    Reduction: Conversion of the nitrile group to primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific receptors or enzymes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with an ether linkage instead of a piperazine ring.

    2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: Contains a diazirine moiety and an alkyne group, used for chemical probe synthesis.

Uniqueness

3-Fluoro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzonitrile is unique due to the presence of both a piperazine ring and a nitrile group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-(4-prop-2-ynylpiperazin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3/c1-2-5-17-6-8-18(9-7-17)14-4-3-12(11-16)10-13(14)15/h1,3-4,10H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFHEAHIKHWEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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